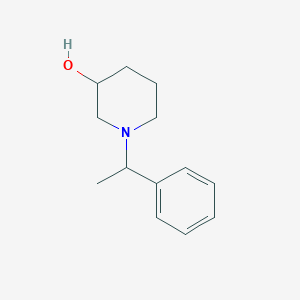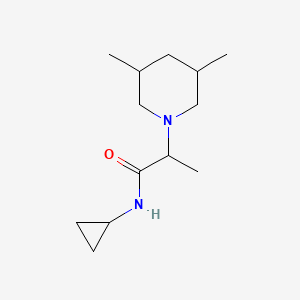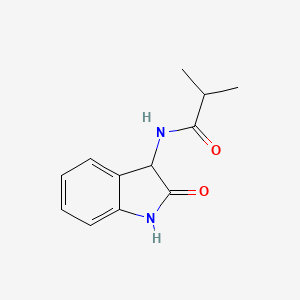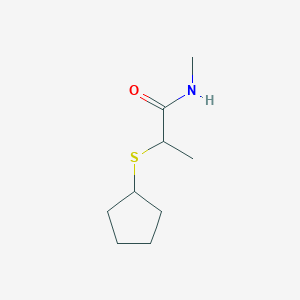
1-(1-Phenylethyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . Another method includes the double C-H functionalization/cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift .
Industrial Production Methods
Industrial production of piperidine derivatives often employs hydrogenation, cyclization, and cycloaddition reactions. The use of nanocatalysts such as cobalt, ruthenium, and nickel can enhance the efficiency and yield of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1-(1-Phenylethyl)piperidin-3-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1-Phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperine: An alkaloid found in black pepper with antioxidant properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Matrine: Another piperidine alkaloid with various pharmacological effects.
Uniqueness
1-(1-Phenylethyl)piperidin-3-ol is unique due to its specific structural features and the presence of the phenylethyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
1-(1-phenylethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-4,6-7,11,13,15H,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJYBUKJXSWDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)
![1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)


![4-Methyl-1-[(5-methyl-1,2-oxazol-3-YL)methyl]piperidine](/img/structure/B7516089.png)
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)

![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516131.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)
![Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)

![9-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516157.png)
![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)
